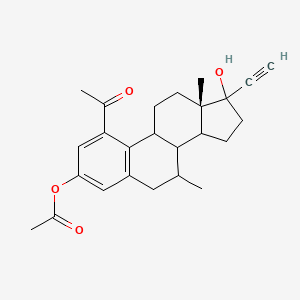
Daemet-17,3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Daemet-17,3-OL, also known as this compound, is a useful research compound. Its molecular formula is C25H30O4 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Daemet-17,3-OL may exhibit pharmacological properties similar to other compounds with structural analogs. Its potential applications can be categorized as follows:
1.1. Anticancer Activity
Research indicates that compounds with similar structures often demonstrate anticancer properties. For instance, derivatives with modifications at specific positions have shown significant cytotoxic effects against various cancer cell lines. A comparative analysis of similar compounds reveals the following activity levels:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A2780 (Ovarian) | TBD |
| Compound X | MCF7 (Breast) | 5.64 |
| Compound Y | DU145 (Prostate) | 1.38 |
Note: The IC50 value for this compound is yet to be determined through experimental studies.
1.2. Neuroprotective Effects
Given the increasing interest in neurodegenerative diseases such as Alzheimer's, compounds designed to inhibit cholinesterases and monoamine oxidases may hold therapeutic promise. Similar compounds have demonstrated dual-target inhibition, which is crucial for treating Alzheimer’s disease.
Biochemical Studies
This compound could also be utilized in biochemical assays to understand its mechanism of action:
2.1. Enzyme Inhibition Studies
Compounds that inhibit specific enzymes such as phosphoinositide 3-kinase (PI3K) have been studied extensively for their role in cancer treatment. The structure of this compound might allow it to interact with key enzymes involved in cellular signaling pathways.
| Enzyme | Inhibition Type | Reference IC50 (nM) |
|---|---|---|
| PI3Kα | Competitive | 31.8 |
| Cholinesterase | Mixed Inhibition | TBD |
Synthetic Chemistry
The synthesis of this compound can be explored for developing new derivatives with enhanced bioactivity or selectivity:
3.1. Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is vital for optimizing drug candidates. SAR studies on related compounds have shown that modifications at specific positions can significantly enhance potency.
Case Study 1: Anticancer Screening
In a recent study evaluating various derivatives of a structurally similar compound, significant cytotoxicity was observed in ovarian cancer cell lines when specific functional groups were introduced at designated positions on the molecule.
Case Study 2: Neuroprotective Agents
Another study focused on synthesizing dual-target inhibitors for Alzheimer’s disease demonstrated that certain modifications led to improved ability to cross the blood-brain barrier while maintaining low toxicity levels.
Propiedades
Número CAS |
74178-54-4 |
|---|---|
Fórmula molecular |
C25H30O4 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
[(7R,13S)-1-acetyl-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H30O4/c1-6-25(28)10-8-21-22-14(2)11-17-12-18(29-16(4)27)13-20(15(3)26)23(17)19(22)7-9-24(21,25)5/h1,12-14,19,21-22,28H,7-11H2,2-5H3/t14-,19?,21?,22?,24+,25?/m1/s1 |
Clave InChI |
IVBUDCKHPHDZSA-ULLMVNOGSA-N |
SMILES |
CC1CC2=C(C3C1C4CCC(C4(CC3)C)(C#C)O)C(=CC(=C2)OC(=O)C)C(=O)C |
SMILES isomérico |
C[C@@H]1CC2=C(C3C1C4CCC([C@]4(CC3)C)(C#C)O)C(=CC(=C2)OC(=O)C)C(=O)C |
SMILES canónico |
CC1CC2=C(C3C1C4CCC(C4(CC3)C)(C#C)O)C(=CC(=C2)OC(=O)C)C(=O)C |
Sinónimos |
1,3-diacetyl-17 alpha-ethinyl-7 alpha-methyl-1,3,5(10)estratriene-17,3-ol DAEMET-17,3-OL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















